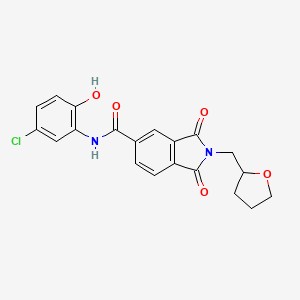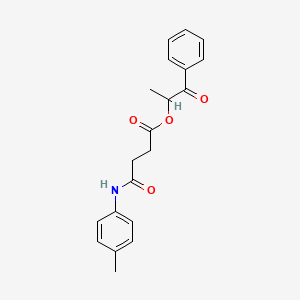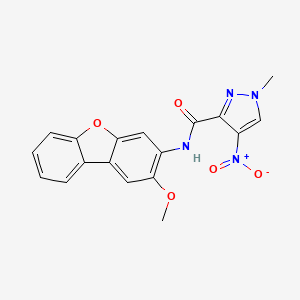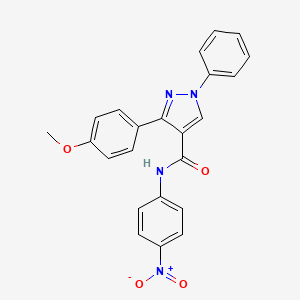![molecular formula C20H19FO3 B3944455 4-BUTYL-7-[(4-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE](/img/structure/B3944455.png)
4-BUTYL-7-[(4-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE
Overview
Description
4-BUTYL-7-[(4-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTYL-7-[(4-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE can be achieved through several synthetic routes. One common method involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butylphenol and 4-fluorobenzyl bromide.
Formation of Intermediate: The first step involves the reaction of 4-butylphenol with 4-fluorobenzyl bromide in the presence of a base, such as potassium carbonate, to form 4-butyl-7-(4-fluorophenylmethoxy)phenol.
Cyclization: The intermediate is then subjected to cyclization using a suitable cyclizing agent, such as phosphorus oxychloride, to form the chromenone core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis: The starting materials are mixed in large reactors, and the reaction conditions are optimized for maximum yield.
Catalysis: Catalysts may be used to enhance the reaction rate and selectivity.
Separation and Purification: The product is separated from the reaction mixture using techniques such as distillation, crystallization, and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-BUTYL-7-[(4-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed.
Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
4-BUTYL-7-[(4-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in biological assays to investigate its effects on various biological pathways.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-BUTYL-7-[(4-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors, modulating their activity.
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: It may interfere with signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-BUTYL-7-[(4-METHOXYPHENYL)METHOXY]-2H-CHROMEN-2-ONE
- 4-BUTYL-7-[(4-CHLOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE
- 4-BUTYL-7-[(4-BROMOPHENYL)METHOXY]-2H-CHROMEN-2-ONE
Uniqueness
4-BUTYL-7-[(4-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
4-butyl-7-[(4-fluorophenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FO3/c1-2-3-4-15-11-20(22)24-19-12-17(9-10-18(15)19)23-13-14-5-7-16(21)8-6-14/h5-12H,2-4,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQTXKLXTWSHJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propyl 4-({[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B3944383.png)
![6-Amino-4-cyclohexyl-3-naphthalen-1-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3944386.png)


![1-[3-(5-methyl-2-furyl)butyl]-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B3944395.png)


![4-ethoxy-N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazin-2-amine](/img/structure/B3944409.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrobenzyl)piperazine](/img/structure/B3944411.png)


![Ethyl 1-{3-[(3-chlorophenyl)amino]-3-oxopropyl}piperidine-3-carboxylate](/img/structure/B3944431.png)
![N-[2-(benzoylamino)benzoyl]-N-(3-methoxyphenyl)phenylalaninamide](/img/structure/B3944434.png)
![METHYL 6-ETHYL-2-{[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B3944442.png)
